Cas no 178888-38-5 (benzyl N-(2R)-2-(4-chlorophenyl)-2-hydroxyethylcarbamate)

benzyl N-(2R)-2-(4-chlorophenyl)-2-hydroxyethylcarbamate 化学的及び物理的性質
名前と識別子
-
- 178888-38-5
- EN300-28291412
- benzyl N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]carbamate
- Carbamic acid, [2-(4-chlorophenyl)-2-hydroxyethyl]-, phenylmethyl ester, (R)- (9CI)
- benzyl N-(2R)-2-(4-chlorophenyl)-2-hydroxyethylcarbamate
-
- インチ: 1S/C16H16ClNO3/c17-14-8-6-13(7-9-14)15(19)10-18-16(20)21-11-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2,(H,18,20)/t15-/m0/s1
- InChIKey: LWQCVVIICGWRPR-HNNXBMFYSA-N
- SMILES: C(OCC1=CC=CC=C1)(=O)NC[C@@H](C1=CC=C(Cl)C=C1)O
計算された属性
- 精确分子量: 305.0818711g/mol
- 同位素质量: 305.0818711g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 6
- 複雑さ: 313
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 58.6Ų
じっけんとくせい
- 密度みつど: 1.282±0.06 g/cm3(Predicted)
- Boiling Point: 501.1±50.0 °C(Predicted)
- 酸度系数(pKa): 11.91±0.46(Predicted)
benzyl N-(2R)-2-(4-chlorophenyl)-2-hydroxyethylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28291412-0.05g |
benzyl N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]carbamate |
178888-38-5 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28291412-0.25g |
benzyl N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]carbamate |
178888-38-5 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28291412-0.5g |
benzyl N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]carbamate |
178888-38-5 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28291412-5g |
benzyl N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]carbamate |
178888-38-5 | 5g |
$3520.0 | 2023-09-08 | ||
Enamine | EN300-28291412-1.0g |
benzyl N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]carbamate |
178888-38-5 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28291412-2.5g |
benzyl N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]carbamate |
178888-38-5 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28291412-10.0g |
benzyl N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]carbamate |
178888-38-5 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28291412-1g |
benzyl N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]carbamate |
178888-38-5 | 1g |
$1214.0 | 2023-09-08 | ||
Enamine | EN300-28291412-0.1g |
benzyl N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]carbamate |
178888-38-5 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28291412-5.0g |
benzyl N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]carbamate |
178888-38-5 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 |
benzyl N-(2R)-2-(4-chlorophenyl)-2-hydroxyethylcarbamate 関連文献
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
benzyl N-(2R)-2-(4-chlorophenyl)-2-hydroxyethylcarbamateに関する追加情報
Comprehensive Overview of Benzyl N-(2R)-2-(4-Chlorophenyl)-2-Hydroxyethylcarbamate (CAS No. 178888-38-5)
Benzyl N-(2R)-2-(4-chlorophenyl)-2-hydroxyethylcarbamate (CAS No. 178888-38-5) is a specialized organic compound widely recognized for its unique structural properties and potential applications in pharmaceutical and chemical research. This chiral carbamate derivative features a 4-chlorophenyl group and a hydroxyethyl moiety, making it a valuable intermediate in asymmetric synthesis and drug development. Its stereospecificity (2R configuration) is particularly noteworthy, as it influences biological activity and interaction with enzymes or receptors.
In recent years, the demand for chiral building blocks like benzyl N-(2R)-2-(4-chlorophenyl)-2-hydroxyethylcarbamate has surged due to advancements in targeted drug delivery and precision medicine. Researchers are increasingly exploring its role in synthesizing optically active pharmaceuticals, such as protease inhibitors or kinase modulators. The compound’s carbamate functional group also offers stability under physiological conditions, a trait highly sought after in prodrug design.
From an industrial perspective, CAS No. 178888-38-5 is often discussed in forums focusing on green chemistry and sustainable synthesis. Innovations in catalytic asymmetric hydrogenation and enzymatic resolution have improved its production efficiency, aligning with the global push for eco-friendly manufacturing. These developments address common search queries like "chiral compound synthesis methods" or "scalable routes for carbamate derivatives," reflecting user interest in practical applications.
Analytical characterization of benzyl N-(2R)-2-(4-chlorophenyl)-2-hydroxyethylcarbamate typically involves techniques such as HPLC, NMR spectroscopy, and mass spectrometry. Purity thresholds (>98%) are critical for pharmaceutical use, a topic frequently searched by quality control professionals. Additionally, its solubility profile (e.g., in DMSO or ethanol) is often queried for formulation studies.
Beyond pharmaceuticals, this compound has garnered attention in material science, particularly for designing polymeric coatings with enhanced durability. Its aromatic and polar groups contribute to adhesion properties, making it relevant to industries exploring advanced composites. Such interdisciplinary applications highlight its versatility, a point emphasized in recent patent literature.
Regulatory compliance for CAS No. 178888-38-5 adheres to standard safety protocols, with SDS documentation detailing proper handling. While not classified as hazardous under major frameworks, users often search for "storage conditions for carbamates" or "stability in aqueous solutions," underscoring the need for accessible technical data.
In summary, benzyl N-(2R)-2-(4-chlorophenyl)-2-hydroxyethylcarbamate exemplifies the intersection of chiral chemistry and applied science. Its relevance to drug discovery, sustainable production, and material innovation ensures continued interest across academic and industrial sectors. Future research may further elucidate its potential in bioconjugation or catalysis, solidifying its role in modern chemistry.
178888-38-5 (benzyl N-(2R)-2-(4-chlorophenyl)-2-hydroxyethylcarbamate) Related Products
- 2137619-18-0(2-Propenamide, N-[3-(aminomethyl)-2,4-dimethylphenyl]-2-methyl-)
- 2171162-74-4(3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-dimethylpropanoic acid)
- 2380699-35-2((R)-C-(2,2-Difluoro-cyclobutyl)-methylamine)
- 1142209-40-2(3-(5-{(3-Chlorophenyl)aminocarbonyl}-1,3,4-thiadiazol-2-yl)propanoic Acid)
- 148607-25-4(Terbium,tris[(1,2,3,4,5-h)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]-)
- 1228552-96-2(Ethyl 2-(1,3-benzodioxol-5-yloxy)-5-methyl-1,3-thiazole-4-carboxylate)
- 946235-85-4(methyl N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate)
- 2137100-66-2(1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-4-amine)
- 1219912-94-3(2-(benzylsulfanyl)-N-3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ylacetamide)
- 1331269-74-9(2-(4-chlorophenyl)-1-{3-3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}ethan-1-one)




